molecular formula C10H19FN2O2 B13059521 tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate

tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate

Cat. No.: B13059521
M. Wt: 218.27 g/mol
InChI Key: ZOZMDUIUTNXPHS-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate is an organic compound with the molecular formula C10H19FN2O2. It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis. The compound features a tert-butyl group, an amino group, and a fluorocyclopentyl moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate typically involves the reaction of 4-amino-2-fluorocyclopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group back to the amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can regenerate the primary amine.

Scientific Research Applications

tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate involves the protection of the amino group through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(4-amino-2-fluorocyclopentyl)carbamate is unique due to the presence of the fluorocyclopentyl group, which imparts distinct chemical properties and reactivity compared to other carbamate derivatives. This makes it particularly useful in specific synthetic applications where fluorine substitution is desired.

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-fluorocyclopentyl)carbamate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-5-6(12)4-7(8)11/h6-8H,4-5,12H2,1-3H3,(H,13,14)

InChI Key

ZOZMDUIUTNXPHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1F)N

Origin of Product

United States

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